3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 2,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Various halogen-substituted derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethanol: Another compound with a similar dichlorophenyl group but different heterocyclic structure.
2,4-Dichlorophenoxyacetic acid: A compound with a similar dichlorophenyl group but different functional groups and applications.
Uniqueness
3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific combination of the pyrrole ring and dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
27159-82-6 |
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Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H7Cl2NO2/c1-14-10(15)5-8(11(14)16)7-3-2-6(12)4-9(7)13/h2-5H,1H3 |
InChI Key |
MPBBSRNQYJLMDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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